Home > Products > Screening Compounds P20507 > 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one - 730976-49-5

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-1819780
CAS Number: 730976-49-5
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel). It is expressed in the sinus node of the heart and is being developed as a treatment for stable angina and atrial fibrillation. []

Relevance: While YM758 shares the 6,7-dimethoxy-tetrahydroisoquinoline moiety with 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, it diverges significantly in overall structure. The presence of a piperidine ring, a benzamide group, and the absence of a quinazolinone core in YM758 differentiate it from the target compound. This compound highlights the exploration of various structural motifs around the dimethoxy-tetrahydroisoquinoline scaffold for potential therapeutic applications.

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a metabolite of YM758. Research suggests that this metabolite is secreted into urine via hOCT2/rOct2 transporters. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is another metabolite of YM758 identified in human urine and plasma. []

(2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2)

Compound Description: [(11)C]2 is a carbon-11 labeled radiotracer developed for potential use in positron emission tomography (PET) imaging of breast tumors. Studies in mice showed promising results with high tumor uptake and suitable tumor/background ratios. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain. It demonstrates potent antinociceptive effects in animal models. []

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a new calmodulin antagonist with potent cerebral vasodilating and vasospasmolytic properties. It has been shown to increase cerebral blood flow in experimental animals. []

Relevance: Although structurally distinct from 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, Ro 22-4839 shares the 6,7-dimethoxy-isoquinoline moiety. The key differences lie in the presence of a 3,4-dimethoxybenzyl group at the 1-position and a [4-(2-methoxyphenyl)-1-piperazinyl]methyl substituent at the 4-position of the isoquinoline ring in Ro 22-4839. These structural variations highlight the exploration of different substituents on the isoquinoline core to achieve desired pharmacological effects.

3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide

Compound Description: This compound is part of a series of 3-benzyl-substituted-4(3H)-quinazolinones synthesized and evaluated for their in vitro antitumor activity. This specific compound showed promising broad-spectrum antitumor activity with a mean GI50 of 14.12 µM, demonstrating greater potency than the control 5-FU. []

Relevance: This compound shares the core structure of 3,4-dihydroquinazolin-4-one with 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. While it lacks the 6,7-dimethoxy substitution on the quinazolinone ring, it features a 3-benzyl group and a propanamide side chain with a 3,4,5-trimethoxyphenyl group. This compound highlights the exploration of various substitutions around the quinazolinone core for potential antitumor activity.

2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

Compound Description: This compound, another 3-benzyl-substituted-4(3H)-quinazolinone analogue, demonstrated significant broad-spectrum antitumor activity. With a mean GI50 of 10.47 µM, it exhibited superior potency compared to the control 5-FU. []

Relevance: Similar to the previous compound, this analogue shares the central 3,4-dihydroquinazolin-4-one structure with 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one. It lacks the 6,7-dimethoxy substitution but includes a 3-benzyl group and an acetamide side chain with a 3,4,5-trimethoxyphenyl group. This compound further emphasizes the importance of exploring structural variations around the quinazolinone core for developing potential antitumor agents.

2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

Compound Description: This is yet another 3-benzyl-substituted-4(3H)-quinazolinone analogue that exhibited remarkable broad-spectrum antitumor activity. With a mean GI50 of 7.24 µM, it proved to be the most potent among the tested compounds, demonstrating significantly higher efficacy than the control 5-FU. []

Properties

CAS Number

730976-49-5

Product Name

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one

IUPAC Name

2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17)

InChI Key

SEXRDGFJSQWDRA-UHFFFAOYSA-N

SMILES

CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC

Canonical SMILES

CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.